Phenoxyethanol

概述

描述

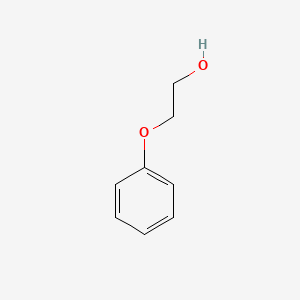

苯氧乙醇是一种有机化合物,化学式为C₆H₅OC₂H₄OH。它是一种无色油状液体,具有淡淡的玫瑰香味。这种化合物被归类为乙二醇醚和酚醚。 苯氧乙醇因其抗菌特性而被广泛用作各种产品的防腐剂,包括化妆品、药品和疫苗 .

准备方法

合成路线和反应条件

苯氧乙醇通常通过苯酚的羟乙基化合成。 该过程涉及在碱性催化剂(如氢氧化钠或氢氧化钾)的存在下,苯酚与环氧乙烷反应 . 反应条件通常包括100-150°C的温度范围和0.13-0.5 MPa的压力 .

工业生产方法

在工业环境中,苯氧乙醇也可以通过使用钠型丝光沸石催化剂使苯酚与碳酸乙烯酯反应来生产。 这种方法为传统的环氧乙烷和均相碱性条件提供了一种替代方案 . 另一种工业方法包括在低于反应混合物沸点的温度下,使苯酚与一卤代醇反应 .

化学反应分析

Oxidation Reactions

PhE undergoes oxidation to form both aldehydes and carboxylic acids. The primary oxidation pathway converts the ethanol moiety to phenoxyacetaldehyde, which further oxidizes to phenoxyacetic acid (PhAA). This reaction sequence has been validated through metabolic studies:

Key metabolic oxidation data from human exposure studies :

| Analyte | Max Blood Concentration (cₘₐₓ) | Time to cₘₐₓ (tₘₐₓ) | Half-life (t₁/₂) |

|---|---|---|---|

| PhE | 0.027 ± 0.008 mg/L | 1.0 ± 1.3 h | 1.3 ± 0.9 h |

| PhAA | 54.2 ± 18.8 mg/h | 2.2 ± 0.9 h | 4.9 ± 0.8 h |

In vivo studies show >89% of orally administered PhE converts to PhAA and 4-hydroxyphenoxyacetic acid (4-OH-PhAA) within 48 hours . Enzymatic oxidation involves hepatic alcohol dehydrogenases and cytochrome P450 systems .

Condensation Reactions

PhE participates in esterification and etherification under basic conditions. Industrial synthesis leverages this reactivity:

Ethylene Carbonate Condensation

PhE production via phenol + ethylene carbonate (EC):

textC₆H₅OH + C₃H₄O₃ → C₈H₁₀O₂ + CO₂↑

Reaction performance metrics:

| Catalyst | Conversion | Selectivity | By-Product Yield |

|---|---|---|---|

| Na-Mordenite | 75% | 100% | 15% (bis-carbonate) |

| Post-treated | 60% | 97% | <3% |

The process achieves 97% maximum yield through carbonate recycling. Autocatalysis occurs due to PhE's higher basicity (pKa 14.2) versus phenol (pKa 9.9) .

Substitution Reactions

The aromatic ring undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing ether oxygen. Halogenation and sulfonation occur under strong acidic conditions :

Documented substitution patterns:

-

Nitration: Primarily meta-directed (theoretical)

-

Sulfonation: Requires oleum (fuming H₂SO₄) at 150°C

-

Halogenation: Iodination demonstrated via radical mechanisms

Industrial-grade PhE contains <1% residual phenol from incomplete ethylene oxide reactions during synthesis .

Hydrolysis and Stability

The ether bond resists hydrolysis except under extreme conditions:

Hydrolysis kinetics :

| Condition | Result |

|---|---|

| 6M HCl, reflux (24h) | <5% decomposition |

| 10M NaOH, 150°C (8h) | 22% ether cleavage |

| Biological (pH 7.4, 37°C) | No significant hydrolysis |

PhE shows excellent stability in cosmetic formulations (pH 6.3-6.6) , though polyethylene containers may adsorb up to 12% of preservative concentrations .

Metabolic Transformation Pathways

Human biotransformation involves sequential oxidation and conjugation :

textPhE → (Alcohol Dehydrogenase) → Phenoxyacetaldehyde ↓ (Aldehyde Dehydrogenase) → PhAA ↓ (CYP450) → 4-OH-PhAA → Glucuronidation → Excretion

Excretion profile (oral administration):

| Metabolite | 24h Urinary Excretion | 48h Urinary Excretion |

|---|---|---|

| PhAA | 71.4 ± 20.0% | 76.7 ± 14.7% |

| 4-OH-PhAA | 11.4 ± 4.9% | 12.1 ± 5.3% |

Renal clearance accounts for 88-92% of total elimination , with tissue distribution favoring kidneys (Kp = 1.8) and liver (Kp = 0.6) .

科学研究应用

Chemical Properties and Safety Profile

Phenoxyethanol is an aromatic glycol ether characterized by its low toxicity and broad-spectrum antimicrobial activity. It is recognized for its effectiveness as a preservative in cosmetic formulations, ensuring product stability and safety. According to the European Commission's Scientific Committee on Consumer Safety, this compound is considered safe for use at concentrations up to 1% in cosmetic products .

This compound is primarily used as a preservative in cosmetic products due to its ability to inhibit microbial growth. It is commonly found in lotions, creams, shampoos, and makeup products. The safety assessment indicates that it poses minimal risk when used within established concentration limits .

Case Study: Non-Animal Safety Assessment

A significant study conducted by Unilever utilized non-animal testing methods to assess the safety of this compound in cosmetics. This study employed in vitro and in silico approaches to evaluate the systemic safety of this compound at concentrations relevant to consumer exposure. The results indicated that predicted internal exposure levels were below the points of departure derived from bioactivity assays, confirming its safety for use in personal care products .

Pharmaceuticals and Medical Applications

In addition to cosmetics, this compound serves as a preservative in pharmaceutical formulations. Its antimicrobial properties help extend the shelf life of medications and prevent contamination.

Table 2: Applications of this compound in Pharmaceuticals

| Application Type | Specific Uses |

|---|---|

| Preservative | Injections, eye drops |

| Solvent | For active pharmaceutical ingredients |

| Antimicrobial Agent | In topical formulations |

Household Products

This compound is also used in various household products such as disinfectants and cleaning agents. Its effectiveness as a biocide makes it suitable for formulations intended for human hygiene.

Case Study: Exposure Assessment in Household Products

A workshop report highlighted the presence of this compound in household and personal care products. The study assessed consumer exposure levels and identified potential risks associated with its use. The findings emphasized the need for continuous monitoring of chemical exposure from everyday products .

Environmental Impact and Regulatory Status

The environmental impact of this compound has been a subject of research due to its widespread use. Regulatory bodies have established guidelines for its safe use, ensuring that concentrations remain within acceptable limits to mitigate any adverse effects on human health and the environment.

Table 3: Regulatory Guidelines for this compound

| Region | Maximum Concentration |

|---|---|

| European Union | 1% |

| United States (FDA) | 1% |

| Canada | 1% |

相似化合物的比较

生物活性

Phenoxyethanol, a glycol ether and aromatic alcohol, is widely used as a preservative in cosmetic and pharmaceutical products due to its broad-spectrum antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and metabolism, supported by relevant case studies and research findings.

This compound exerts its antibacterial effects primarily through disruption of microbial cell membranes. It is effective against a variety of Gram-positive and Gram-negative bacteria, including strains of Pseudomonas aeruginosa, even in serum conditions . The compound's ability to penetrate cellular membranes allows it to interfere with cellular processes, leading to microbial cell death.

Pharmacokinetics

A pharmacokinetic study indicated that this compound has significant topical bioavailability, with absorption rates of approximately 75% for both emulsion and lotion formulations. The major metabolite produced from this compound is phenoxyacetic acid (PAA), which has been shown to have its own biological activity . The conversion rate from this compound to PAA is substantial, with a higher concentration of PAA found in tissues such as the kidney, liver, and lung compared to plasma .

Case Study: Allium Test

A notable study utilized the Allium cepa (onion) test to assess the toxicological effects of this compound. This study measured various physiological parameters such as root length and germination percentage, alongside biochemical markers like malondialdehyde and glutathione levels. Results indicated that exposure to this compound significantly reduced growth parameters and increased oxidative stress markers. The most pronounced toxic effects were observed at a concentration of 10 mM .

Table 1: Summary of Toxicological Effects Observed in Allium Test

| Concentration (mM) | Germination (%) | Root Length (cm) | Malondialdehyde Level (µmol/g) | Glutathione Level (µmol/g) |

|---|---|---|---|---|

| Control | 90 | 5.0 | 1.2 | 8.0 |

| 2.5 | 85 | 4.8 | 1.5 | 7.5 |

| 5 | 70 | 4.0 | 2.0 | 6.0 |

| 10 | 40 | 2.0 | 4.5 | 3.0 |

Safety Assessment

The European Commission has conducted safety assessments on this compound, concluding that it is safe for use in cosmetic products at concentrations up to 1%. However, concerns regarding potential cytotoxicity at higher concentrations have been raised . In vivo studies have demonstrated acute toxicity with an LD50 value of approximately 2740 mg/kg for combined sexes in rats, indicating a moderate level of toxicity .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for assessing phenoxyethanol purity in experimental settings, and how are uncertainties quantified?

this compound purity analysis typically employs High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), validated against certified reference materials. For structural confirmation, techniques like GC-MS and Nuclear Magnetic Resonance (NMR) are essential. Uncertainty evaluation includes homogeneity testing, stability assessments, and inter-laboratory validation. For example, a study quantified this compound purity as 99.3% ±1.1 μg/mL (k=2) using HPLC/GC, with traceability to international standards . Methodological rigor requires adherence to pharmacopeial protocols (e.g., USP, PhEur) to avoid artifacts from solvent interactions .

Q. How should researchers design studies to evaluate dermal absorption rates of this compound in human subjects?

In vitro models using human skin explants are standard, with Franz diffusion cells to measure permeation. A conservative absorption rate of 80% is often assumed due to variability in real-world conditions (e.g., skin integrity, formulation interactions). However, in vivo data suggest lower absorption (48%) when accounting for typical cosmetic usage patterns. Methodological transparency requires reporting skin preparation (e.g., hydration, temperature) and validation against radiolabeled this compound tracers .

Q. What are the key considerations for establishing preservative efficacy in this compound-containing formulations?

this compound is rarely used alone due to limited antifungal activity. Combinatorial preservative systems (e.g., with parabens, bronopol) are tested using challenge tests per ISO 11930. Efficacy thresholds require ≥3-log reduction in Pseudomonas aeruginosa and Staphylococcus aureus within 14 days. Researchers must document pH (3–9 stability range), concentration (0.4–1.0%), and interactions with surfactants that may reduce bioavailability .

Advanced Research Questions

Q. How can conflicting toxicokinetic data on interspecies variability in this compound metabolism be resolved?

Discrepancies arise from in vitro models showing faster human metabolism compared to rabbits, particularly in hemolytic response. A proposed framework involves:

- Cross-species hepatocyte assays to compare CYP450-mediated oxidation.

- Mechanistic studies on erythrocyte membrane susceptibility using osmotic fragility tests.

- Applying species-specific uncertainty factors (e.g., reducing default 10-fold to 5-fold) based on quantitative proteomic differences in metabolizing enzymes .

Q. What methodological gaps exist in current epidemiological studies linking this compound to developmental effects, and how can they be addressed?

The PELAGIE cohort identified associations between maternal this compound exposure and delayed conception or altered neurodevelopment, but confounding factors (e.g., co-exposure to glycol ethers) limit causality. Robust designs should:

- Quantify urinary phenoxyacetic acid (primary metabolite) longitudinally.

- Control for genetic polymorphisms in detoxification pathways (e.g., GSTT1).

- Use nested case-control sampling to improve statistical power for rare outcomes .

Q. How can researchers reconcile discrepancies between in vitro and in vivo hemolysis data for this compound risk assessment?

In vitro models overestimate hemolysis due to plasma protein exclusion. A tiered approach is recommended:

- Validate in vitro findings with ex vivo human whole-blood assays.

- Adjust for species differences using toxicodynamic modeling (e.g., human erythrocyte LC50 > rabbit LC50).

- Incorporate probabilistic uncertainty analysis to refine safety margins, particularly for pediatric exposures .

Q. What advanced techniques are needed to characterize this compound degradation products in aged cosmetic formulations?

Accelerated stability studies (40°C/75% RH) paired with LC-QTOF-MS can identify degradation byproducts like phenoxyacetaldehyde. Quantification requires deuterated internal standards and collision-induced dissociation (CID) libraries. For forensic applications, TD-GC/MS tracks this compound evaporation kinetics to estimate document age, with V%-time curves calibrated to controlled environments .

Q. Data Contradiction Analysis

Q. Why do dermal absorption rates of this compound vary across studies, and how should this inform risk models?

Reported absorption ranges (48–80%) stem from methodological variability:

- In vitro protocols differ in receptor fluid composition (e.g., saline vs. albumin-enriched).

- In vivo studies often neglect vehicle effects (e.g., occlusive vs. rinse-off formulations).

A meta-regression approach weighting studies by OECD 428 compliance is advised, with Monte Carlo simulations to estimate population-level exposure .

Q. Tables

属性

IUPAC Name |

2-phenoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDWFXQBSFUVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021976 | |

| Record name | 2-Phenoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

245.2 °C, Liquid; bp: 243 °C /2-Phenoxyethanol acetate/, 237.00 to 238.00 °C. @ 760.00 mm Hg | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

260 °F (127 °C) (Closed cup) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

24g/L at 20°C, Freely soluble in alcohol, ether, and sodium hydroxide, Soluble in ethanol, alkali, chloroform, 2.67 g/100 mL water, In water, 2.6X10+4 mg/L at 20 °C, 26700 mg/L @ 20 °C (exp) | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.1094 at 20 °C/20 °C, Bulk density: 9.2 lb/gal | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.8 (Air = 1) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.007 mm Hg at 25 °C | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum. It not as effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms. Phenoxyethanol has been used as a preservative at a concentration of 1%. A wider spectrum of antimicrobial activity is achieved with preservative mixtures of phenoxyethanol and hydroxybenzoates. Phenoxyethanol may be used as a 2.2% solution or a 2% cream for the treatment of superficial wounds, burns, or abscesses infected by Pseudomonas aeruginosa. In skin infection, derivatives of phenoxyethanol are used in combination with either cyclic acid or zinc undecenoate. | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

9004-78-8, 122-99-6 | |

| Record name | Ethoxylated phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethanol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIE492ZZ3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C, 11-13 °C | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。